
4-Chloro-6-methylquinolizin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methylquinolizin-5-ium is a heterocyclic aromatic compound with the molecular formula C10H9ClN . This compound is part of the quinolizinium family, which is known for its diverse biological and chemical properties. The presence of a chlorine atom at the 4th position and a methyl group at the 6th position on the quinolizinium ring imparts unique characteristics to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylquinolizin-5-ium typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of quinoline derivatives, which undergo chlorination and methylation reactions. For instance, the preparation of similar compounds like 4-chloro-6,7-dimethoxyquinoline involves the use of solvents and reagents such as acetophenone and dimethoxy quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methylquinolizin-5-ium can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolizinium derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
4-Chloro-6-methylquinolizin-5-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methylquinolizin-5-ium involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Similar in structure but with additional methoxy groups.
4-Aminoquinolines: Such as chloroquine, used as antimalarial drugs.
Uniqueness
4-Chloro-6-methylquinolizin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9ClN+ |
|---|---|
Poids moléculaire |
178.64 g/mol |
Nom IUPAC |
4-chloro-6-methylquinolizin-5-ium |
InChI |
InChI=1S/C10H9ClN/c1-8-4-2-5-9-6-3-7-10(11)12(8)9/h2-7H,1H3/q+1 |
Clé InChI |
UNZXIXHMLBHDMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C(=CC=C2)Cl |
SMILES canonique |
CC1=[N+]2C(=CC=C1)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


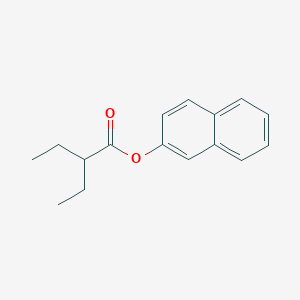
![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)
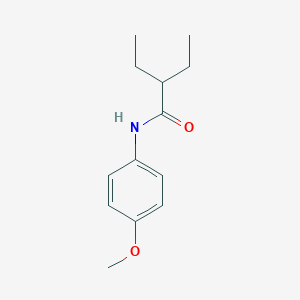
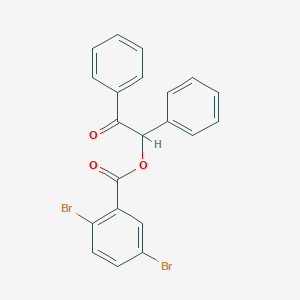

![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
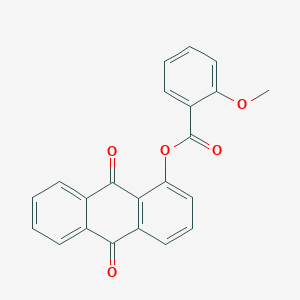
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)

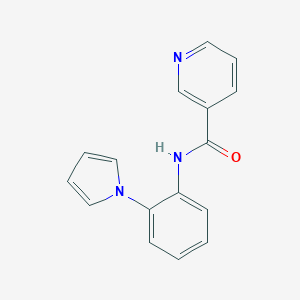
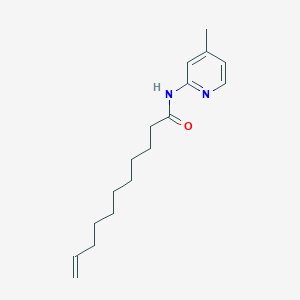
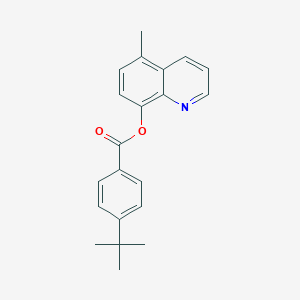
![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
